N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine
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Overview
Description
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine: is a complex organic compound that features a benzoxazole ring and a pyrimidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing their function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine . These factors could include pH, temperature, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with formic acid or its derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate nitriles with amidines under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzoxazole and pyrimidine rings. This can be done using a variety of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where each step is carried out in separate reactors.
Continuous Flow Processing: Where the reactions are carried out in a continuous flow reactor, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzoxazol-2-yl)-N-[4-methyl-2-pyrimidinyl]amine
- N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-chloro-2-pyrimidinyl]amine
Uniqueness
N-(1,3-benzoxazol-2-yl)-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties, making it more reactive and versatile in various applications.
Properties
IUPAC Name |
N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4O/c1-7-6-10(13(14,15)16)19-11(17-7)20-12-18-8-4-2-3-5-9(8)21-12/h2-6H,1H3,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURNLBJHMYLSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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